molecular formula C20H22N2O4 B1249383 N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid

N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid

Cat. No. B1249383
M. Wt: 354.4 g/mol
InChI Key: QLLZAVDYYAQESE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(trans-4'-nitro-4-stilbenyl)-N-methyl-5-aminopentanoic acid is a C-nitro compound that is a stilbene derivative having an N-methyl,N-5-carboxypentylamino group at the 4-position and a nitro substituent at the 4'-position. It has a role as an epitope. It is a monocarboxylic acid, a tertiary amine and a C-nitro compound. It derives from a hydride of a trans-stilbene.

Scientific Research Applications

Electrochemical Properties and Pseudocapacitance Performance

Research by Kowsari et al. (2018) explored N‑benzoyl derivatives of isoleucine, including compounds similar to N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid. They synthesized derivatives like 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid and investigated their influence on electrochemical properties of conductive polymer films. This study suggests potential applications in energy storage materials due to enhanced electrochemical performance (Kowsari et al., 2018).

Conformational Analysis for Retinoidal Activity

Kagechika et al. (1989) conducted a study on the conformation of aromatic amides with retinoidal activity, which could be relevant for understanding the structure-activity relationship of N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid. They found that the conformation of active secondary amides is crucial for their biological activity (Kagechika et al., 1989).

Inhibition of Nitric Oxide Synthases

Ulhaq et al. (1998) researched S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases. This study's findings on the structure-activity relationships of such compounds can provide insights into the pharmacological potential of N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid (Ulhaq et al., 1998).

Chromogenic Amino Acid for HIV-Protease Assay

Research by Badalassi et al. (2002) on a chromogenic amino acid derivative for HIV-Protease assay highlights the potential for N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid in developing diagnostic assays. They synthesized specific amino acids for detecting enzyme activity, which could be a significant application area (Badalassi et al., 2002).

Fluorescence Enhancement in Stilbene Derivatives

Yang et al. (2002) studied the fluorescence enhancement in N-phenyl substitutions of stilbene derivatives, which is relevant for the fluorescence properties of N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid. Their work provides insights into the photophysical properties and potential applications in fluorescence-based technologies (Yang et al., 2002).

properties

Product Name

N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

5-[N-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]anilino]pentanoic acid

InChI

InChI=1S/C20H22N2O4/c1-21(15-3-2-4-20(23)24)18-11-7-16(8-12-18)5-6-17-9-13-19(14-10-17)22(25)26/h5-14H,2-4,15H2,1H3,(H,23,24)/b6-5+

InChI Key

QLLZAVDYYAQESE-AATRIKPKSA-N

Isomeric SMILES

CN(CCCCC(=O)O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN(CCCCC(=O)O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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